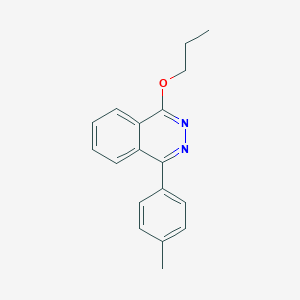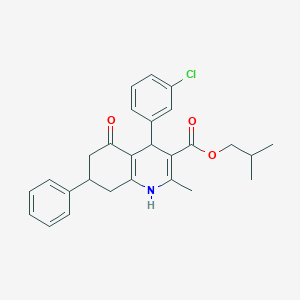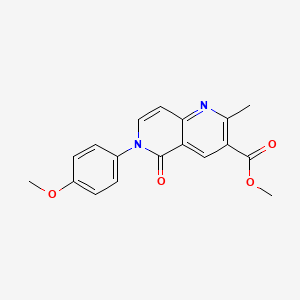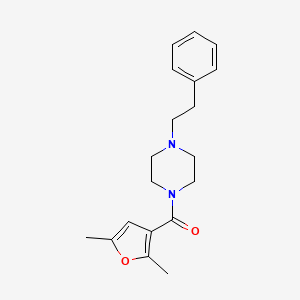
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride is a chemical compound that has significant applications in scientific research. It is a selective β3-adrenergic receptor agonist that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis, or breakdown of fat, and increased thermogenesis, or heat production, in adipose tissue. This leads to a decrease in body weight and improved glucose tolerance. Additionally, activation of the β3-adrenergic receptor leads to relaxation of airway smooth muscle, which can improve respiratory function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It increases lipolysis, or breakdown of fat, in adipose tissue, leading to a decrease in body weight. It also increases thermogenesis, or heat production, in adipose tissue, which can improve glucose tolerance. Additionally, it relaxes airway smooth muscle, which can improve respiratory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride has several advantages for lab experiments. It is a selective β3-adrenergic receptor agonist, which means that it can be used to specifically target this receptor in experiments. Additionally, it has been extensively studied, which means that there is a significant amount of literature available on its properties and effects.
However, there are also limitations to using this compound in lab experiments. It can be difficult to obtain and may be expensive. Additionally, it may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride. One area of research is the development of new β3-adrenergic receptor agonists with improved selectivity and efficacy. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of obesity, diabetes, and other metabolic disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating respiratory and cardiovascular diseases.
Métodos De Síntesis
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride is synthesized by reacting 2-tert-butyl-4-methylphenol with tert-butylamine to form N-(tert-butyl)-2-tert-butyl-4-methylphenol. This compound is then reacted with 3-chloropropan-1-amine to form N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine. Finally, this compound is treated with hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2-tert-butyl-4-methylphenoxy)-1-propanamine hydrochloride has significant scientific research applications. It has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has also been studied for its potential use in treating asthma and other respiratory disorders. Additionally, it has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
N-[3-(2-tert-butyl-4-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.ClH/c1-14-9-10-16(15(13-14)17(2,3)4)20-12-8-11-19-18(5,6)7;/h9-10,13,19H,8,11-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMBTKVULJFFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC(C)(C)C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3,4-trichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5021032.png)



![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)-4-piperidinyl]-4-morpholinamine](/img/structure/B5021058.png)
![2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B5021077.png)
![methyl 4-({3-[(4-nitrobenzoyl)amino]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5021091.png)
![diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5021103.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5021135.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5021141.png)